4-ブロモ-1-(フェニルスルホニル)ピラゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

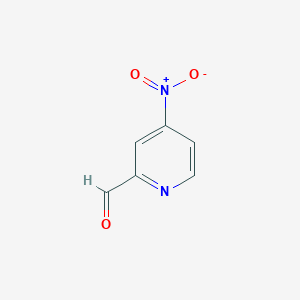

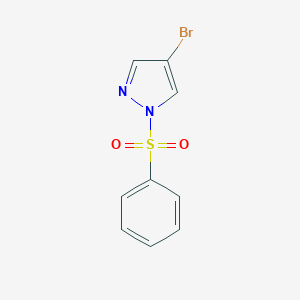

4-Bromo-1-(phenylsulfonyl)pyrazole is a heteroaryl halide and a pyrazole derivative . It is reported to react with titanium tetrachloride to afford binary adducts .

Synthesis Analysis

4-Bromo-1-(phenylsulfonyl)pyrazole can be metallated regioselectively by phenyl-lithium to give the 5-lithio derivative which upon quenching with appropriate electrophiles leads to the 4-bromo-1-(phenylsulfonyl)-5-substituted pyrazoles .

Molecular Structure Analysis

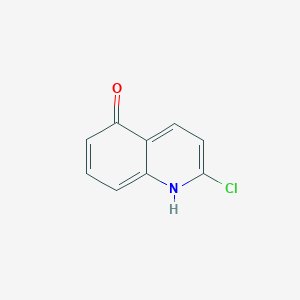

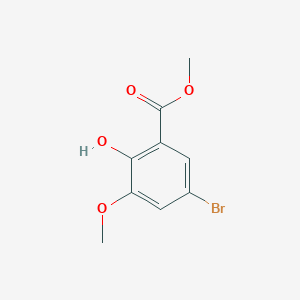

The molecular formula of 4-Bromo-1-(phenylsulfonyl)pyrazole is C9H7BrN2O2S . The InChI representation of the molecule is InChI=1S/C9H7BrN2O2S/c10-8-6-11-12(7-8)15(13,14)9-4-2-1-3-5-9/h1-7H . The canonical SMILES representation is C1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)Br .

Chemical Reactions Analysis

4-Bromo-1-(phenylsulfonyl)pyrazole is reported to undergo cyanation in the presence of palladium catalysts . It can also react with titanium tetrachloride to afford binary adducts .

Physical And Chemical Properties Analysis

The molecular weight of 4-Bromo-1-(phenylsulfonyl)pyrazole is 287.14 g/mol . It has a topological polar surface area of 60.3 Ų . The compound has no hydrogen bond donors and three hydrogen bond acceptors . It has two freely rotating bonds . The exact mass and the monoisotopic mass of the compound are both 285.94116 g/mol .

科学的研究の応用

ビピラゾールの合成

この化合物は、1,4'-ビピラゾールの合成における出発物質として機能し、潜在的な電子特性と光学特性を備えた新素材の創製において重要です .

六配位錯体の調製

それは、ジメチル-およびジビニル-スズジクロリドとの反応によって、固体の六配位錯体の調製に使用され、配位化学の研究において重要です .

農業および製薬活動

ピラゾール構造は、4-ブロモ-1-(フェニルスルホニル)ピラゾールなどの誘導体を含め、有機合成において、誘導基と変換基の両方として機能します。 それは、多様な農業および製薬活性を示す分子に存在します .

合成方法

2017年、ボナコルソらは、この化合物を含む2つの方法論を用いて、4-ブロモ-5-(トリフルオロメチル)-1-フェニル-1H-ピラゾールの合成を記述し、合成化学におけるその汎用性を強調しました .

ポリウレタンの調製

ある研究論文は、ポリウレタンは、前駆体分子であるトルエンジイソシアネート(TDI)を4-ブロモ-1H-ピラゾールでブロックしてブロッキングされたTDIを形成することにより調製できることを報告しています。 この用途は、高分子化学と材料科学において重要です .

作用機序

The mechanism of action of 4-Bromo-1-(phenylsulfonyl)pyrazole is not well understood. However, it is believed that 4-Bromo-1-(phenylsulfonyl)pyrazole binds to the active site of an enzyme and modifies its structure or reactivity. This can lead to changes in the enzyme's activity or the formation of a new product.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-Bromo-1-(phenylsulfonyl)pyrazole are not well understood. However, it has been shown to have some effects on enzymes and other proteins. In particular, 4-Bromo-1-(phenylsulfonyl)pyrazole has been shown to inhibit the activity of some enzymes and to alter the structure of some proteins.

実験室実験の利点と制限

The main advantage of using 4-Bromo-1-(phenylsulfonyl)pyrazole in laboratory experiments is its high reactivity and solubility in organic solvents. This makes it an ideal reagent for organic synthesis and biochemical assays. However, 4-Bromo-1-(phenylsulfonyl)pyrazole is a highly reactive compound and should be handled with care. It should be stored in a cool, dry place and should be kept away from sources of heat and moisture. In addition, 4-Bromo-1-(phenylsulfonyl)pyrazole should not be used in experiments involving human or animal subjects.

将来の方向性

The potential applications of 4-Bromo-1-(phenylsulfonyl)pyrazole are vast, and there are many possible future directions for research. Some possible future directions include the development of new synthetic methods for the synthesis of 4-Bromo-1-(phenylsulfonyl)pyrazole, the exploration of its use as a catalyst in organic synthesis, and the study of its biochemical and physiological effects. In addition, further research into the structure and reactivity of 4-Bromo-1-(phenylsulfonyl)pyrazole could lead to the development of new drugs and therapeutic agents. Finally, further exploration of 4-Bromo-1-(phenylsulfonyl)pyrazole’s potential applications in biochemistry and medicinal chemistry could lead to the development of new diagnostic tools and treatments for diseases.

合成法

4-Bromo-1-(phenylsulfonyl)pyrazole can be synthesized using a variety of methods. The most common method is the reaction of 4-bromo-1-phenylsulfonyl-2-nitrobenzene with potassium thiocyanate in the presence of a base. This method yields 4-Bromo-1-(phenylsulfonyl)pyrazole in high yields and is relatively simple to perform. Other methods for the synthesis of 4-Bromo-1-(phenylsulfonyl)pyrazole include the reaction of 4-bromo-1-phenylsulfonyl-2-nitrobenzene with sodium azide in the presence of a base, the reaction of 4-bromo-1-phenylsulfonyl-2-nitrobenzene with potassium cyanate in the presence of a base, and the reaction of 4-bromo-1-phenylsulfonyl-2-nitrobenzene with sodium nitrite in the presence of a base.

Safety and Hazards

4-Bromo-1-(phenylsulfonyl)pyrazole is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to wash thoroughly after handling (P264). If swallowed, call a poison center or doctor if you feel unwell (P301 + P312). If on skin, wash with plenty of water (P302 + P352). If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338) .

特性

IUPAC Name |

1-(benzenesulfonyl)-4-bromopyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2S/c10-8-6-11-12(7-8)15(13,14)9-4-2-1-3-5-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQVJLOSQUFTDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424256 |

Source

|

| Record name | 4-BROMO-1-(PHENYLSULFONYL)PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121358-73-4 |

Source

|

| Record name | 4-BROMO-1-(PHENYLSULFONYL)PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-Bromo-2-(hydroxymethyl)phenyl]methanol](/img/structure/B179665.png)